molecular formula C10H8ClNO2 B8420068 7-Chloro-4-hydroxy-1-methyl carbostyril CAS No. 54675-26-2

7-Chloro-4-hydroxy-1-methyl carbostyril

Cat. No. B8420068
M. Wt: 209.63 g/mol
InChI Key: FDFOHUPKUMVQLJ-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

Refluxing a solution of 4-chloro-N-methyl anthranilic acid (13.6g; 0.073 mole) in acetic acid (37 ml) and acetic anhydride (37 ml) for 6 hours and work up as described in Example 35(a) gave the title compound; m.p. (AcOH, EtOH) 308°-9°. (Found; C, 56.97; H, 4.03; N, 6.89 Cl, 16.82; C10H8NClO2 requires; C, 57.29; H, 3.85; N, 6.68; Cl, 16.91%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:11][CH3:12])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=O.[C:13](O)(=[O:15])[CH3:14]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([C:6]([OH:8])=[CH:14][C:13](=[O:15])[N:11]2[CH3:12])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)NC
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC(N(C2=C1)C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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